molecular formula C25H50O2 B029191 Ethyl tricosanoate CAS No. 18281-07-7

Ethyl tricosanoate

Cat. No.: B029191
CAS No.: 18281-07-7
M. Wt: 382.7 g/mol
InChI Key: URGDXLFVAIKCMI-UHFFFAOYSA-N
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Description

Ethyl Tricosanoate is an ethyl ester of tricosanoic acid. It has been reported to be one of the ester components responsible for the flavor of scotch whisky.
This compound, a long chain saturated fatty acid ethyl ester, is found in small quantities in liverwort, C. conicum. The free acid decreases the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes. Both the ethyl ester and the free acid can be used as standards for analysis of lipid mixtures.

Scientific Research Applications

  • Organic Chemistry Applications : Ethyl tricosanoate is utilized in the stereoselective formation of beta-D-mannopyranosides and regioselective reductive radical fragmentation to beta-D-rhamnopyranosides (Crich & Bowers, 2006).

  • Education and Teaching : In chemistry education, this compound serves as a case study to encourage in-depth discussions and raise various level questions among students (Han Li-rong, 2010).

  • Thermophysical Research : Studies have been conducted to determine the density, viscosity, refractive index, and speed of sound for binary mixtures of ethyl acetate and alcohols, including this compound (Majstorović et al., 2020).

  • Glycosides and Flavones Research : Ethylation, including with this compound, is useful for studying naturally occurring glycosides and partial methyl ethers of hydroxy flavones like fisetin, kmpferol, and quercetin (Row, Seshadri & Thiruvengadam, 1949).

  • Battery Technology : Ethyl 3,3,3-trifluoropropanoate (TFPE) additive improves the cycling performance of LiMn2O4 cathodes in lithium-ion batteries by 13.2%, extending the life of the cell. This shows the relevance of ethyl compounds in battery research (Huang et al., 2016).

  • Agriculture and Turf Management : Trinexapac-ethyl, another ethyl compound, has applications in reducing evapotranspiration rates in Kentucky bluegrass, thus being effective in managing various turfgrass systems (Ervin & Koski, 2001).

  • Lodging Control in Agriculture : Trinexapac-ethyl is also used for lodging control and enhancing seed yield in tall fescue, showing a 40% increase in seed yield over untreated controls (Chastain et al., 2015).

  • Surgical Applications : Ethyl 2-cyanoacrylate has been explored for controlling hemorrhage, tissue repair, and pulmonary air leakage in various surgeries (Kaplan et al., 2004).

  • Diabetes Research : The ethyl acetate extract of Lagerstroemia speciosa leaves, containing ethyl compounds, exhibits potential antidiabetic activity, particularly through corosolic acid's bioactivity against α-glucosidase (Hou et al., 2009).

  • Biomarker Studies : Ethyl glucuronide (EtG) testing is emerging as a useful tool in monitoring alcohol use disorders, particularly in healthcare professionals (Wurst et al., 2005).

  • Carcinogenicity Research : The International Agency for Research on Cancer (IARC) reassessed the carcinogenicity of alcoholic beverages and ethyl carbamate, a common contaminant in fermented foods and beverages, highlighting the importance of ethyl compounds in oncological research (Baan et al., 2007).

  • Material Science : ABC triblock terpolymers, including those based on ethylene oxide (PEO), have shown high potential in materials science and life sciences, being used in the preparation of porous materials, hybrid systems, and carriers for controlled drug delivery (Barthel, Schacher & Schubert, 2014).

Safety and Hazards

Ethyl tricosanoate should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing . It should not be ingested or inhaled . It should be kept away from heat and sources of ignition . In case of eye contact, rinse immediately with plenty of water and get medical attention .

Properties

IUPAC Name

ethyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDXLFVAIKCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171336
Record name Ethyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18281-07-7
Record name Tricosanoic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18281-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tricosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl tricosanoate and where has it been found in nature?

A1: this compound is a long-chain fatty acid ester. While not extensively studied on its own, it has been identified as a constituent of complex mixtures derived from natural sources.

    Q2: Are there other similar long-chain fatty acid esters found in nature, and do they exhibit any biological activities?

    A2: Yes, several long-chain fatty acid esters have been isolated from natural sources, and some have shown promising biological activities. For instance, in a study focusing on Buddleja cordata subsp. cordata, researchers identified a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol. [] Interestingly, one of these esters, 2[4'-hydroxyphenyl]-ethyl lignocerate, demonstrated moderate antibacterial activity against Mycobacterium tuberculosis. [] This finding highlights the potential of naturally occurring long-chain fatty acid esters as sources of bioactive compounds.

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